![molecular formula C9H8I2N4 B12923871 2,6-Diiodo-4-[(1H-1,2,4-triazol-1-yl)methyl]aniline CAS No. 160194-27-4](/img/structure/B12923871.png)
2,6-Diiodo-4-[(1H-1,2,4-triazol-1-yl)methyl]aniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-((1H-1,2,4-Triazol-1-yl)methyl)-2,6-diiodoaniline is a chemical compound that features a triazole ring attached to an aniline moiety, which is further substituted with two iodine atoms at the 2 and 6 positions
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-((1H-1,2,4-Triazol-1-yl)methyl)-2,6-diiodoaniline typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized via a cyclization reaction involving hydrazine and formamide.
Attachment of the Triazole to Aniline: The triazole ring is then attached to the aniline moiety through a nucleophilic substitution reaction.
Iodination: The final step involves the iodination of the aniline derivative at the 2 and 6 positions using iodine and an oxidizing agent such as hydrogen peroxide.
Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up by optimizing reaction conditions such as temperature, solvent, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the aniline moiety, leading to the formation of quinone derivatives.
Reduction: Reduction of the triazole ring can yield dihydrotriazole derivatives.
Substitution: The iodine atoms can be substituted with other nucleophiles, such as thiols or amines, to form various derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or potassium permanganate in an acidic medium.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as thiols or amines in the presence of a base like sodium hydroxide.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Dihydrotriazole derivatives.
Substitution: Various substituted aniline derivatives.
Chemistry:
Catalysis: The compound can be used as a ligand in transition metal catalysis.
Material Science: It can be incorporated into polymers to enhance their thermal and mechanical properties.
Biology and Medicine:
Anticancer Agents: Derivatives of this compound have shown potential as anticancer agents by inhibiting cell proliferation and inducing apoptosis.
Antimicrobial Agents: It can be used to develop new antimicrobial agents due to its ability to disrupt microbial cell membranes.
Industry:
Dye and Pigment Production: The compound can be used as an intermediate in the synthesis of dyes and pigments.
Pharmaceuticals: It serves as a building block for the synthesis of various pharmaceutical compounds.
作用機序
The mechanism of action of 4-((1H-1,2,4-Triazol-1-yl)methyl)-2,6-diiodoaniline involves its interaction with specific molecular targets. For instance, in its role as an anticancer agent, the compound can inhibit key enzymes involved in cell proliferation pathways, leading to cell cycle arrest and apoptosis . The triazole ring allows for hydrogen bonding with target proteins, enhancing its binding affinity and specificity.
類似化合物との比較
4-((1H-1,2,4-Triazol-1-yl)methyl)aniline: Lacks the iodine substituents, resulting in different chemical reactivity and biological activity.
2,6-Diiodoaniline: Lacks the triazole ring, which affects its binding properties and applications.
Uniqueness: 4-((1H-1,2,4-Triazol-1-yl)methyl)-2,6-diiodoaniline is unique due to the presence of both the triazole ring and the iodine substituents. This combination enhances its chemical reactivity and allows for diverse applications in various fields, making it a versatile compound for scientific research and industrial applications.
特性
CAS番号 |
160194-27-4 |
|---|---|
分子式 |
C9H8I2N4 |
分子量 |
426.00 g/mol |
IUPAC名 |
2,6-diiodo-4-(1,2,4-triazol-1-ylmethyl)aniline |
InChI |
InChI=1S/C9H8I2N4/c10-7-1-6(2-8(11)9(7)12)3-15-5-13-4-14-15/h1-2,4-5H,3,12H2 |
InChIキー |
UFUCYNFQRJSETQ-UHFFFAOYSA-N |
正規SMILES |
C1=C(C=C(C(=C1I)N)I)CN2C=NC=N2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


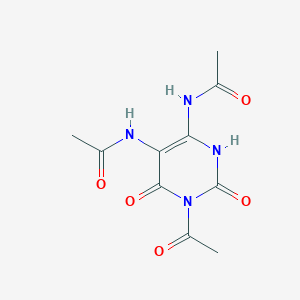
![(2RS)-2-[2-(Dimethylamino)ethyl]indan-1-one Hydrochloride](/img/structure/B12923804.png)
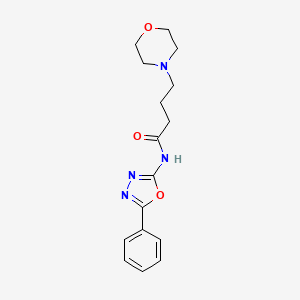
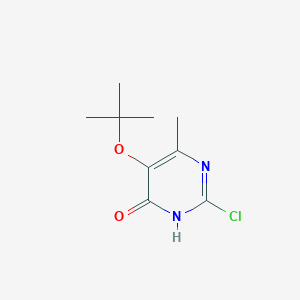
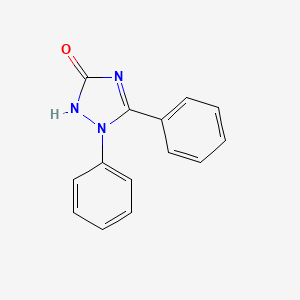
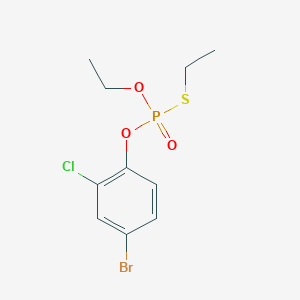
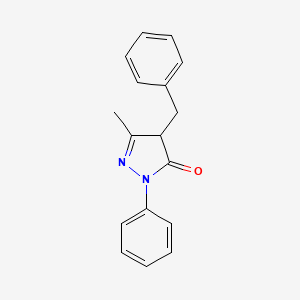

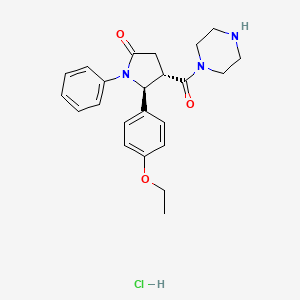
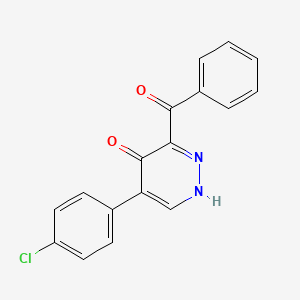
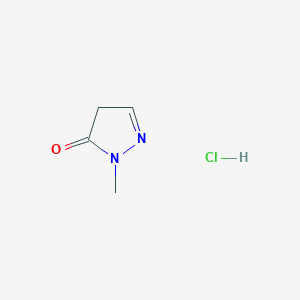
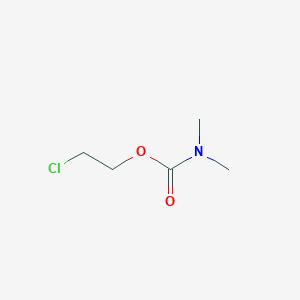
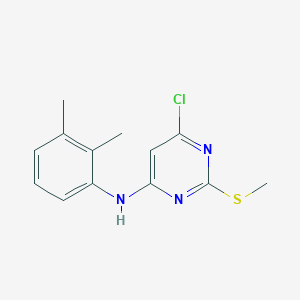
![3-(3-Methoxy-4-methylphenyl)-3H-[1,2,3]triazolo[4,5-b]pyridine](/img/structure/B12923858.png)
